molecular formula C9H9N3O2 B1422709 Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1256824-48-2

Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No. B1422709
M. Wt: 191.19 g/mol
InChI Key: DWBSMBXTDIFAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a nitrogen-containing heterocycle . It is part of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate has been analyzed in depth in various studies . It is a bicyclic heterocyclic compound and can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate have been studied . The compound has been used in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
  • Synthesis of Derivatives

    • Summary of Application : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : Their advantages and drawbacks are considered .
  • Pharmacological Applications

    • Summary of Application : Pyrazolo[3,4-b]pyridines have a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .
    • Methods of Application : These compounds are synthesized and then used in the formulation of these drugs .
    • Results or Outcomes : These drugs have been effective in treating anxiety and pulmonary hypertension .
  • Inhibitors of CCL2-induced Chemotaxis

    • Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
    • Results or Outcomes : These compounds have shown promising results in inhibiting CCL2-induced chemotaxis .
  • Inhibitors of Mitogen-Activated Protein Kinases

    • Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
    • Results or Outcomes : These compounds have shown promising results in inhibiting these protein kinases .
  • Inhibitors of Acetylcholinesterase

    • Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
    • Results or Outcomes : These compounds have shown promising results in inhibiting these enzymes .
  • Non-Polio Enterovirus EV-A71 Inhibitor

    • Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to exhibit activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
    • Results or Outcomes : These compounds have shown promising results in inhibiting this virus .
  • Soluble Guanylate Cyclase Stimulator

    • Summary of Application : Pyrazolo[3,4-b]pyridines are part of a drug called riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods of Application : These compounds are synthesized and then used in the formulation of this drug .
    • Results or Outcomes : This drug has been effective in treating these conditions .
  • Part of Anxiolytic Drugs

    • Summary of Application : Pyrazolo[3,4-b]pyridines make part of anxiolytic drugs such as cartazolate, tracazolate, etazolate .
    • Methods of Application : These compounds are synthesized and then used in the formulation of these drugs .
    • Results or Outcomes : These drugs have been effective in treating anxiety .
  • Synthesis of New N-Fused Heterocycle

    • Summary of Application : An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups .
    • Methods of Application : This process has been found to be useful in the preparation of new N-fused heterocycle .
    • Results or Outcomes : This method has been effective in synthesizing these new compounds .

properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-5-11-12-8(6)10-4-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBSMBXTDIFAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Citations

For This Compound
2
Citations
G Guercio, D Castoldi, N Giubellina… - … Process Research & …, 2010 - ACS Publications
The family of phosphodiesterase (PDE) enzymes hydrolyse cyclic nucleotides, cAMP and cGMP, leading to their inactivation as intracellular second messengers. Inhibition of these …
Number of citations: 9 pubs.acs.org
MAM Gad-Elkareem, AM Abdel-Fattah… - Canadian Journal of …, 2007 - cdnsciencepub.com
On a réalisé la synthèse des dérivés pyrazolo[3,4-b]pyridines 7 et 9 par le biais d'une réaction de la 3-amino-1H-pyrazolo-[3,4-b]pyridine 2 avec des ω-bromoacétophénones. Les …
Number of citations: 23 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.